methyl 6-chloro-2-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide
Description
Methyl 6-chloro-2-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a benzothiazine derivative characterized by a 1,2-benzothiazine 1,1-dioxide core with multiple functional groups. Key structural features include:
- A 6-chloro substituent on the benzene ring.
- A 4-phenyl group contributing to steric bulk.
- A methyl ester at position 3, enhancing solubility and reactivity for further derivatization .
This compound’s synthesis likely follows strategies similar to other benzothiazine derivatives, where substituents are introduced during the formation of the heterocyclic core to avoid post-synthetic modification challenges, such as isomer formation or low yields .
Properties
IUPAC Name |
methyl 6-chloro-2-[2-(3-methoxyanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O6S/c1-33-19-10-6-9-18(14-19)27-22(29)15-28-24(25(30)34-2)23(16-7-4-3-5-8-16)20-13-17(26)11-12-21(20)35(28,31)32/h3-14H,15H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUKNAMFSFHXTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C(=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-chloro-2-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide (CAS Number: 1114828-27-1) is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 513.0 g/mol. It features a thiazine ring structure that is known for its diverse biological activities.
The biological activity of this compound primarily revolves around its interaction with various biological targets. Research indicates that compounds containing thiazine moieties often exhibit:
- Antimicrobial Activity : Many thiazine derivatives show effectiveness against bacterial and fungal strains.
- Anticancer Properties : Some studies suggest that this compound may induce apoptosis in cancer cells through the modulation of apoptotic pathways.
- Anti-inflammatory Effects : Thiazine derivatives have been reported to inhibit pro-inflammatory cytokines.
Biological Activity Overview
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in specific cancer lines | |
| Anti-inflammatory | Reduces cytokine levels in vitro |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiazine derivatives, including this compound. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Case Study 2: Anticancer Activity
In vitro experiments conducted on human breast cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death rates. This suggests potential as a chemotherapeutic agent.
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Synergistic Effects : When combined with other antimicrobial agents, the compound exhibited synergistic effects, enhancing overall efficacy.
- Mechanistic Insights : Investigations into its mechanism revealed that it may act by disrupting bacterial cell wall synthesis and modulating apoptotic signaling pathways in cancer cells.
- Safety Profile : Preliminary toxicity studies indicate a favorable safety profile, though further research is necessary to fully understand its pharmacokinetics and long-term effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
A. Benzo[e][1,2]thiazine vs. Thieno[3,2-e]-1,2,4-thiadiazine
Key Differences :
- Electronic Properties: Benzo-fused systems exhibit stronger aromaticity, influencing redox behavior and binding affinity compared to thieno analogs .
- Biological Activity: Thieno derivatives may show reduced anti-inflammatory activity due to decreased planarity and weaker receptor interactions .
Substituent Modifications
A. Position 2 Substituents
B. Position 4 and 6 Substituents
- 6-Chloro Substituent : Common in analogs (e.g., CAS 70415-50-8 ), increases electrophilicity and bioactivity.
Molecular Conformation and Crystal Packing
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
